N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring substituted with an isopropyl group and a methoxy-methylphenyl group, linked through an oxalamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide typically involves the following steps:
Formation of the Piperidine Intermediate: The starting material, 1-isopropylpiperidine, is synthesized through the alkylation of piperidine with isopropyl bromide under basic conditions.
Introduction of the Methoxy-Methylphenyl Group: The intermediate is then reacted with 2-methoxy-5-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the corresponding benzylated piperidine.
Oxalamide Formation: The final step involves the reaction of the benzylated piperidine with oxalyl chloride in the presence of a base like triethylamine to form the oxalamide linkage.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions, leading to consistent product quality.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The oxalamide moiety can be reduced to form the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the isopropyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperidine structure.
Biological Studies: Used as a probe in biochemical assays to study receptor-ligand interactions.
Materials Science: Explored for its use in the synthesis of novel polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The oxalamide linkage may facilitate binding to proteins or other macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-methylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
- N1-((1-ethylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
Uniqueness
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is unique due to the specific substitution pattern on the piperidine ring and the methoxy-methylphenyl group. This unique structure may confer distinct pharmacological properties and reactivity compared to its analogs.
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-13(2)22-9-7-15(8-10-22)12-20-18(23)19(24)21-16-11-14(3)5-6-17(16)25-4/h5-6,11,13,15H,7-10,12H2,1-4H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLCRKFEXMMDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.